molecular formula C13H14N2O B8436094 3-Amino-4-phenylaminoanisole

3-Amino-4-phenylaminoanisole

Cat. No.: B8436094
M. Wt: 214.26 g/mol
InChI Key: CADHKBANACADRO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aromatic Amino Compounds in Organic Synthesis

The study of aromatic amino compounds has been a cornerstone of organic chemistry for over a century. iloencyclopaedia.org Initially driven by the burgeoning dye industry, the synthesis and reactions of compounds like aniline (B41778) and its derivatives were extensively explored. iloencyclopaedia.org This early research laid the foundation for understanding the fundamental reactivity of aromatic amines, including their role in diazotization and coupling reactions to form azo dyes. iloencyclopaedia.org Over time, the scope of their application has expanded dramatically, with aromatic amines now serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. iloencyclopaedia.orgmdpi.com The evolution of this field has been marked by the development of more sophisticated synthetic methods, allowing for the precise introduction of amino groups and other functionalities onto the aromatic ring, leading to a vast and diverse chemical space. nih.govnih.govroyalsocietypublishing.org

Significance of Anisole (B1667542) and Phenylamino (B1219803) Moieties in Synthetic Methodologies and Chemical Reactivity

The anisole moiety (methoxybenzene) is a common structural motif in organic chemistry. wikipedia.org The methoxy (B1213986) group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, activating the ring towards substitution at these positions. wikipedia.org This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive electron-withdrawing effect. wikipedia.org This property makes anisole and its derivatives highly reactive and versatile substrates in a variety of transformations. wikipedia.orgquora.com

The phenylamino group, also known as an aniline derivative, introduces another layer of chemical reactivity and potential for functionalization. The nitrogen atom's lone pair can participate in conjugation with the aromatic ring, influencing its electronic properties. Furthermore, the N-H bond can undergo various reactions, and the phenyl group itself can be substituted to modulate the compound's characteristics. The phenylaminopyrimidine moiety, for instance, has proven to be a valuable scaffold in medicinal chemistry. researchgate.net The combination of the anisole and phenylamino groups within a single molecule, as in 3-Amino-4-phenylaminoanisole, creates a unique electronic environment that can be exploited for specific synthetic purposes.

Positioning of this compound within Relevant Structural and Functional Chemical Spaces

This compound is a substituted diamine derivative of anisole. Its structure is characterized by an anisole ring substituted with an amino group at the 3-position and a phenylamino group at the 4-position. This specific arrangement of functional groups places the compound in a unique position within the chemical space of aromatic amines. The presence of two distinct amino groups with different steric and electronic environments offers the potential for selective functionalization.

The compound can be viewed as a derivative of o-phenylenediamine, a well-known building block in heterocyclic synthesis. The methoxy group at the meta-position to the primary amino group and ortho- to the secondary amino group further influences the reactivity of the aromatic ring and the nucleophilicity of the amino groups. This substitution pattern makes this compound a potentially valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and materials with specific electronic or photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-methoxy-1-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H14N2O/c1-16-11-7-8-13(12(14)9-11)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3

InChI Key

CADHKBANACADRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC=CC=C2)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformation Studies of 3 Amino 4 Phenylaminoanisole

Reactivity Profiling of the Primary Amino Group in 3-Amino-4-phenylaminoanisole

The primary amino group at the 3-position of the anisole (B1667542) ring is a key site for a variety of chemical modifications. Its reactivity is influenced by the electron-donating methoxy (B1213986) group and the bulky phenylamino (B1219803) substituent.

Acylation and Alkylation Reactions

The primary amino group of this compound is expected to readily undergo acylation and alkylation reactions. Due to the presence of two nucleophilic nitrogen atoms, selectivity can be a key consideration in these transformations.

Acylation: The primary amino group is generally more nucleophilic than the secondary nitrogen of the phenylamino group. This difference in reactivity should allow for selective acylation at the primary amine under controlled conditions. The reaction with acylating agents such as acid chlorides or anhydrides would lead to the formation of the corresponding amide. The general reactivity of anilines in acylation is well-established, and this principle is expected to apply to this compound.

Alkylation: Similar to acylation, alkylation is anticipated to occur preferentially at the more nucleophilic primary amino group. However, over-alkylation to form tertiary amines can be a competing process. The choice of alkylating agent and reaction conditions is crucial to control the extent of alkylation.

Reaction TypeReagentExpected Product
AcylationAcetyl chlorideN-(4-phenylamino-3-methoxyphenyl)acetamide
AlkylationMethyl iodideN1-methyl-4-phenylamino-3-methoxyaniline

Diazotization and Subsequent Conversion to Various Functional Groups

The primary amino group of this compound can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazotization reaction is a cornerstone of aromatic chemistry, opening pathways to a wide array of functional group transformations.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including:

Sandmeyer Reactions: Replacement of the diazonium group with cyano, chloro, or bromo functionalities using the corresponding copper(I) salts.

Schiemann Reaction: Conversion to a fluoro derivative upon treatment with fluoroboric acid and subsequent heating.

Gomberg-Bachmann Reaction: Arylation by coupling with another aromatic compound.

Hydrolysis: Formation of the corresponding phenol upon heating in an aqueous acidic solution.

ReagentProduct Functional Group
CuCN-CN
CuCl-Cl
CuBr-Br
HBF4, heat-F
H2O, heat-OH

Condensation Reactions with Carbonyl Compounds and Other Electrophiles

The primary amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The stability of the resulting imine can vary depending on the structure of the carbonyl compound.

Furthermore, this primary amine can react with other electrophiles. For instance, reaction with isocyanates or isothiocyanates would yield the corresponding urea or thiourea derivatives, respectively.

Investigation of the Phenylamino Moiety's Chemical Behavior

The phenylamino moiety, while generally less reactive than the primary amino group, also exhibits characteristic chemical behaviors, particularly in electrophilic aromatic substitution and oxidative processes.

Electrophilic Aromatic Substitution on the Pendant Phenyl Ring

The phenyl ring of the phenylamino group is susceptible to electrophilic aromatic substitution. The amino group attached to this ring is an activating, ortho-, para-directing group. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the nitrogen atom.

However, the steric bulk of the rest of the this compound molecule might influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

ReactionReagentExpected Position of Substitution
NitrationHNO3/H2SO4ortho/para to the amino group
BrominationBr2/FeBr3ortho/para to the amino group
SulfonationSO3/H2SO4ortho/para to the amino group

Oxidative Coupling Reactions and Polymerization Tendencies

The presence of two amino groups in this compound makes it susceptible to oxidative coupling reactions. Oxidation can lead to the formation of colored products, a characteristic feature of many aromatic amines. The specific products formed will depend on the oxidizing agent and the reaction conditions. Oxidative coupling of anilines is a known method for the synthesis of various dyes and conjugated polymers. nih.gov

This susceptibility to oxidation also suggests a tendency for polymerization. Oxidative polymerization can lead to the formation of complex polymeric structures with interesting electronic and material properties. The polymerization can proceed through the coupling of aromatic rings or through reactions involving the amino groups.

Transformations Involving the Anisole Aromatic Core

The anisole aromatic core of this compound, characterized by the presence of a methoxy group, is susceptible to a range of chemical transformations. The electronic nature of the substituents on the aromatic ring significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions, as well as directs the course of demethylation and dealkylation processes.

Directed Aromatic Substitution on the Methoxy-Substituted Ring

The methoxy (-OCH₃) group is a well-established activating group and an ortho, para-director in electrophilic aromatic substitution reactions. organicchemistrytutor.commsu.edujove.com This directing effect is attributed to the ability of the oxygen atom's lone pair of electrons to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the σ-complex) formed during the substitution at the ortho and para positions. organicchemistrytutor.comlumenlearning.com The amino (-NH₂) and phenylamino (-NHPh) groups are also activating and ortho, para-directing. wikipedia.org

In the case of this compound, the positions ortho and para to the strongly activating methoxy group are positions 2 and 6, and position 5 respectively. The amino group is at position 3, and the phenylamino group is at position 4. The interplay of the directing effects of these three substituents will determine the regioselectivity of electrophilic attack.

Given the powerful activating and directing influence of the methoxy and amino groups, electrophilic substitution is anticipated to occur predominantly at the positions most strongly activated by these groups and where steric hindrance is minimized. The phenylamino group, while also activating, is bulkier and its activating effect might be slightly attenuated compared to a simple amino group.

A qualitative assessment suggests that the positions ortho to the methoxy group (position 2 and 6) and ortho to the amino group (position 2 and 4, with 4 already substituted) would be highly activated. Therefore, electrophilic substitution is most likely to occur at the 2- and 6-positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophile (E⁺)Major Product(s)Minor Product(s)Rationale
NO₂⁺ (Nitration)2-Nitro-3-amino-4-phenylaminoanisole and 6-Nitro-3-amino-4-phenylaminoanisole5-Nitro-3-amino-4-phenylaminoanisoleThe strong ortho, para-directing methoxy and amino groups favor substitution at the 2 and 6 positions. The 5-position is sterically more accessible but electronically less favored.
Br⁺ (Bromination)2-Bromo-3-amino-4-phenylaminoanisole and 6-Bromo-3-amino-4-phenylaminoanisole5-Bromo-3-amino-4-phenylaminoanisoleSimilar to nitration, halogenation is directed by the activating groups to the ortho positions.
SO₃ (Sulfonation)2-Sulfonic acid-3-amino-4-phenylaminoanisole and 6-Sulfonic acid-3-amino-4-phenylaminoanisole5-Sulfonic acid-3-amino-4-phenylaminoanisoleSulfonation is also an electrophilic substitution that will follow the same directing principles.

Demethylation and Dealkylation Reactions of the Methoxy Group

The cleavage of the methyl group from the anisole moiety, known as demethylation, is a common transformation for aryl methyl ethers. tandfonline.comrsc.org This reaction typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). tandfonline.comresearchgate.netresearchgate.net

The mechanism of acid-catalyzed demethylation involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻). For this compound, the reaction would proceed as follows:

Protonation of the ether oxygen: The lone pair of electrons on the oxygen of the methoxy group attacks a proton from the strong acid.

Nucleophilic attack: A nucleophile, such as a bromide ion, attacks the methyl group in an Sₙ2 reaction, leading to the cleavage of the C-O bond.

Formation of the phenol: The resulting product is 3-amino-4-phenylaminophenol, along with methyl bromide.

Dealkylation, the removal of larger alkyl groups, can also be achieved using similar reagents. However, for the specific case of the methoxy group, the reaction is termed demethylation. The presence of electron-donating groups on the aromatic ring, such as the amino and phenylamino groups, can influence the rate of demethylation by affecting the electron density on the ether oxygen. rsc.org

Table 2: Common Reagents for the Demethylation of Anisole Derivatives

ReagentConditionsTypical YieldsReference
Boron tribromide (BBr₃)Dichloromethane, low temperatureHigh researchgate.netresearchgate.net
Hydrobromic acid (HBr)Acetic acid, refluxModerate to High tandfonline.com
Hydroiodic acid (HI)RefluxModerate to High tandfonline.com
Pyridinium hydrochlorideHigh temperatureModerate wikipedia.org
Aluminum chloride (AlCl₃) / Sodium iodide (NaI)Solvent-freeHigh tandfonline.com

Mechanistic Elucidation of Key Chemical Transformations

Understanding the detailed reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves the identification of transient species, kinetic analysis of reaction rates, and tracing the pathways of atoms throughout the reaction.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. In the context of electrophilic aromatic substitution on this compound, the key intermediates are the resonance-stabilized carbocations known as Wheland intermediates or σ-complexes. rsc.orgnih.gov

Spectroscopic techniques are invaluable for identifying these short-lived species. For instance, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe the signals of the σ-complex, providing direct evidence for its formation. nih.gov Additionally, Ultraviolet-Visible (UV-Vis) spectroscopy can detect changes in the electronic structure of the molecule as the reaction progresses, which can be indicative of intermediate formation. nih.gov

In demethylation reactions, the primary intermediate is the protonated ether, an oxonium ion. While generally too transient to be directly observed under typical reaction conditions, its existence is inferred from kinetic data and mechanistic principles.

Detailed Kinetic Studies and Determination of Rate Laws

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are affected by factors such as concentration, temperature, and catalysts. For the electrophilic aromatic substitution of this compound, determining the rate law can help to confirm the proposed mechanism.

A typical rate law for an SₑAr reaction is: Rate = k[Arene][Electrophile]

Where 'k' is the rate constant, [Arene] is the concentration of this compound, and [Electrophile] is the concentration of the electrophilic species. By systematically varying the concentrations of the reactants and monitoring the reaction rate, typically through spectroscopic methods or chromatography, the order of the reaction with respect to each component can be determined.

The Arrhenius equation can be used to determine the activation energy of the reaction by studying the effect of temperature on the rate constant. This provides insight into the energy barrier of the rate-determining step, which in electrophilic aromatic substitution is usually the formation of the σ-complex. semanticscholar.org

Isotope Labeling Experiments for Pathway Tracing

Isotope labeling is a powerful technique used to trace the movement of specific atoms through a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. ias.ac.infiveable.meresearchgate.net In the study of this compound, several types of isotope labeling experiments could be insightful.

For electrophilic aromatic substitution, a kinetic isotope effect (KIE) can be investigated by replacing one of the aromatic hydrogens with deuterium (D). If the C-H bond is broken in the rate-determining step, a primary KIE (kH/kD > 1) will be observed. cdnsciencepub.com For most SₑAr reactions, the formation of the σ-complex is rate-determining, and thus a significant primary KIE is not typically observed. semanticscholar.org

In demethylation reactions, labeling the methyl group of the anisole with carbon-13 (¹³C) or deuterium could be used to follow its fate. For example, in the reaction with HBr, the formation of ¹³CH₃Br or CD₃Br could be monitored by mass spectrometry or NMR spectroscopy, confirming the Sₙ2 nature of the cleavage step. Similarly, using ¹⁸O-labeled water in the workup of a BBr₃-mediated demethylation could help to elucidate the details of the hydrolysis step. rsc.org

Table 3: Application of Isotope Labeling in Mechanistic Studies

Reaction TypeIsotope LabelInformation GainedExpected Outcome
Electrophilic Aromatic SubstitutionDeuterium labeling of the aromatic ringElucidation of the rate-determining stepA small or absent kinetic isotope effect, confirming that C-H bond breaking is not rate-limiting.
Demethylation¹³C or ²H labeling of the methoxy groupTracing the fate of the methyl groupObservation of labeled methyl halide, confirming the proposed nucleophilic displacement mechanism.
Demethylation¹⁸O labeling of the ether oxygenUnderstanding the C-O bond cleavageIncorporation of ¹⁸O into the resulting phenol, confirming the cleavage of the alkyl-oxygen bond.

Bifurcating Mechanisms in Specific Chemical Reactions

While the structural motifs within this compound, namely the ortho-phenylenediamine and anisole functionalities, suggest a rich and varied chemical reactivity, specific investigations into competing, bifurcating reaction pathways have not been documented. Mechanistic studies on related N-aryl-o-phenylenediamine derivatives primarily focus on linear reaction sequences such as oxidation, cyclization, and condensation reactions, without detailing points of mechanistic bifurcation.

Therefore, the presentation of detailed research findings and data tables on bifurcating mechanisms in specific chemical reactions of this compound is not possible at this time due to a lack of available data in the scientific literature. Further experimental and theoretical studies would be required to identify and characterize such reaction pathways.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 4 Phenylaminoanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the definitive structural analysis of 3-Amino-4-phenylaminoanisole, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

One-dimensional NMR provides fundamental information regarding the chemical environment of each proton and carbon atom. The chemical shifts (δ) are indicative of the electronic shielding around the nucleus, while the coupling constants (J) in ¹H NMR reveal connectivity between adjacent protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the methoxy (B1213986) group, the aromatic protons on both phenyl rings, and the protons of the primary and secondary amine groups. Protons on nitrogen atoms often exhibit broad signals that can exchange with deuterium, a characteristic used for their identification. chemistryconnected.com The aromatic region (typically δ 6.5-8.0 ppm) would show a complex pattern of doublets and triplets, with coupling constants reflecting ortho, meta, and para relationships between protons. wisc.edu The methoxy group protons are anticipated to appear as a sharp singlet further upfield, typically around δ 3.8 ppm. researchgate.netrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing a single peak for each unique carbon atom in the molecule. The chemical shifts are sensitive to the carbon's hybridization and its bonding to electronegative atoms. Carbons directly attached to nitrogen or oxygen will appear downfield. libretexts.org Aromatic carbons typically resonate in the δ 110-160 ppm range, with those bonded to the methoxy, primary amino, and secondary amino groups showing distinct shifts due to the electronic effects of these substituents. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on the analysis of similar structural motifs. Actual experimental values may vary.

¹H NMR (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-OCH₃ ~3.85 Singlet Characteristic of anisole (B1667542) methoxy group.
Aromatic H's ~6.7 - 7.4 Multiplet Complex region due to two substituted rings.
-NH₂ ~3.5 - 4.5 Broad Singlet Chemical shift is concentration and solvent dependent.

¹³C NMR (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-OCH₃ ~55 Typical for a methoxy carbon on an aromatic ring.
Aromatic C's ~110 - 155 Wide range reflecting different substituents.
C-O ~150-155 Carbon attached to the methoxy group.
C-NH₂ ~135-140 Carbon attached to the primary amine.
C-NH ~140-145 Carbon attached to the secondary amine.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. creative-biostructure.comlibretexts.org For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com It is invaluable for assigning the carbon signals based on the already-assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation and stereochemistry by observing through-space correlations, for example, between protons on the two different phenyl rings.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution. mst.edunih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. emory.eduwikipedia.org

For this compound, ssNMR could be used to:

Distinguish between crystalline polymorphs: Different crystal packing arrangements would result in distinct chemical shifts due to variations in the local electronic environments.

Characterize amorphous forms: The broader lines observed in ssNMR spectra of amorphous solids can provide insights into the distribution of local structures and molecular mobility.

Probe intermolecular interactions: Techniques like ¹H-¹H recoupling experiments can provide information on proton proximities between neighboring molecules in the crystal lattice, revealing details about hydrogen bonding and packing. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, key functional groups give rise to characteristic absorption bands. wpmucdn.com

N-H Stretching: The presence of both primary (-NH₂) and secondary (-NH-) amines results in characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. libretexts.org Primary amines typically show two bands (one asymmetric and one symmetric stretch), while secondary amines show a single band in this region. study.comorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. libretexts.orgresearchgate.net

C=C Stretching: The aromatic rings exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. bartleby.com

C-O Stretching: The C-O bond of the anisole's ether group produces strong, characteristic absorption bands. Anisole itself shows two distinct C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.compearson.compearson.com

C-N Stretching: The stretching vibrations for aromatic C-N bonds are typically found in the 1250-1335 cm⁻¹ range. libretexts.orgorgchemboulder.com

Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Primary & Secondary Amine) 3200 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch (-OCH₃) 2850 - 2960 Medium-Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-N Stretch (Aromatic) 1250 - 1335 Strong
Asymmetric C-O-C Stretch (Ether) ~1250 Strong

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, providing information on vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

For this compound, Raman spectroscopy is particularly effective for observing:

Symmetric vibrations: Non-polar bonds and symmetric stretching modes, which are often weak in IR spectra, can be strong in Raman spectra.

Aromatic Ring Vibrations: The C=C stretching and ring "breathing" modes of the phenyl rings give rise to strong and sharp Raman signals, providing a characteristic molecular fingerprint. researchgate.net For diphenylamine, characteristic bands include in-plane C-H bending and in-plane C-C stretching. researchgate.net

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, confirming the presence of its key structural features and offering a unique spectroscopic identity.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Powder X-ray Diffraction for Bulk Sample Purity and Phase Identification:No powder X-ray diffraction patterns for this compound have been published, precluding any analysis of its bulk sample purity or phase identification.

Without primary research data, the generation of a scientifically accurate article with detailed findings and data tables for this specific compound is not feasible.

Hyphenated Analytical Techniques for Mixture Analysis and Trace Detection

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the detection of trace-level components. For a compound such as this compound, these techniques provide unparalleled capabilities for assessing purity, identifying impurities, and characterizing volatile derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Ultra-Performance Liquid Chromatography (UPLC-MS), are powerful tools for the purity assessment and impurity profiling of synthetic compounds like this compound. lcms.czwaters.com These methods combine the high-efficiency separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. lcms.cz

In a typical workflow, a sample is separated on a reversed-phase column where compounds elute based on their polarity. lcms.cz For amino compounds, mobile phases are often acidified with formic acid to ensure protonation and achieve good chromatographic peak shapes. lcms.cz UPLC systems utilize smaller stationary phase particles, which allows for higher resolution and faster analysis times compared to traditional HPLC.

Following separation, the eluent is introduced into the mass spectrometer. The MS detector provides mass-to-charge (m/z) information for the parent compound and any co-eluting impurities. waters.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confident identification of unknown impurities by allowing for the determination of their elemental composition. lcms.cz A systematic procedure for determining the purity of amino acid reference materials, for instance, involves quantifying related structure impurities (RSIs), water, organic solvent residues, and non-volatile residues separately. nih.gov

Potential impurities in a sample of this compound could include starting materials, intermediates, isomers, and by-products from side reactions. LC-IDMS/MS (Isotope Dilution Mass Spectrometry) can be employed for the precise quantification of specific impurities. nih.gov

Table 1: Hypothetical Impurity Profile of this compound by LC-MS This table is illustrative and displays potential impurities and their expected mass spectrometric data.

Compound NamePotential SourceExpected [M+H]⁺ (m/z)
This compoundMain Product229.1335
4-Fluoro-2-nitroanisoleStarting Material158.0353
Aniline (B41778)Starting Material94.0651
3-Nitro-4-phenylaminoanisoleIntermediate245.0972
Isomeric AminophenylaminoanisoleSide Reaction229.1335
Di-phenylamino-3-aminoanisoleOver-reaction305.1648

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov While direct GC-MS analysis of polar molecules like this compound can be challenging due to their low volatility and potential for thermal degradation, the analysis can be readily achieved through chemical derivatization.

Derivatization converts the polar amino (-NH2) and secondary amino (-NH-) groups into less polar, more volatile, and more thermally stable functional groups. Common derivatization strategies for amino groups include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or acylation. mdpi.com The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and better separation.

Once separated by the GC column, the derivatives enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The high-energy EI source produces reproducible fragmentation patterns that serve as a "fingerprint" for the analyte, allowing for unambiguous identification by comparison with spectral libraries. mdpi.com The fragmentation patterns of silylated derivatives are often characterized by specific losses, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in structural elucidation.

Table 2: Potential GC-MS Derivatives of this compound This table is illustrative, showing potential derivatization products and their characteristic mass fragments.

Derivative TypeDerivatizing AgentMolecular Weight of DerivativeCharacteristic Mass Fragments (m/z)
Trimethylsilyl (TMS)BSTFA372 (di-TMS), 444 (tri-TMS)M-15, 73
tert-Butyldimethylsilyl (TBDMS)MTBSTFA456 (di-TBDMS), 570 (tri-TBDMS)M-57, M-85, 114
Trifluoroacetyl (TFA)Trifluoroacetic Anhydride420 (di-TFA), 516 (tri-TFA)M-69, [M-CF3CO]+

Other Advanced Spectroscopic and Analytical Methods

Beyond hyphenated chromatographic techniques, a suite of other advanced spectroscopic methods can provide deeper insights into the electronic structure, surface properties, and thermal stability of this compound.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes two aromatic rings, amino groups, and an ether linkage, is expected to give rise to distinct absorption bands in the UV-Vis region. These absorptions typically correspond to π → π* and n → π* electronic transitions. researchgate.net

Fluorescence spectroscopy provides complementary information by measuring the light emitted from the molecule as it returns from an excited electronic state to the ground state. The fluorescence properties of aromatic amines are often highly sensitive to the local environment, particularly solvent polarity. nih.govrsc.org This phenomenon, known as solvatochromism, results in a shift of the emission maximum to longer wavelengths (a red shift) as the polarity of the solvent increases. rsc.org The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift.

Table 3: Hypothetical Photophysical Data for this compound in Various Solvents This table is illustrative and demonstrates the expected solvatochromic effect.

SolventPolarity IndexAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Hexane0.134041070
Dichloromethane3.1345445100
Acetonitrile5.8348470122
Methanol6.6350505155

Photoelectron Spectroscopy (e.g., XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and, crucially, the chemical and electronic state of the elements within the top few nanometers of a material's surface. researchgate.netnih.gov For a molecular solid like this compound, XPS can distinguish between atoms of the same element that are in different chemical environments.

High-resolution scans of the C 1s, N 1s, and O 1s core levels would be particularly informative. The N 1s spectrum, for example, would be expected to show distinct peaks or a broadened envelope that could be deconvoluted to differentiate the nitrogen atom of the primary amino group (-NH2) from that of the secondary phenylamino (B1219803) group (-NH-). nih.gov Similarly, the C 1s spectrum could resolve carbons bonded to other carbons (C-C), nitrogen (C-N), and oxygen (C-O-C). researchgate.net The binding energies are sensitive indicators of the local chemical environment and oxidation state.

Table 4: Expected Core-Level Binding Energies for this compound from XPS Binding energies are approximate and can vary based on instrument calibration and sample charging.

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sC-C / C-H~284.8
C 1sC-N~286.0
C 1sC-O~286.5
N 1s-NH2 (primary amine)~399.2
N 1s-NH- (secondary amine)~400.5
O 1sC-O-C (ether)~533.0

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) for Thermal Decomposition Studies

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is a powerful thermal analysis technique used to study the decomposition and degradation of materials. rigaku.com The method involves heating a sample according to a controlled temperature program while continuously analyzing the gases and volatile fragments that are released (evolved) using a mass spectrometer. ias.ac.innih.gov

By coupling a thermogravimetric analyzer (TGA) with a mass spectrometer (TG-MS), one can simultaneously measure the mass loss of the sample and identify the chemical nature of the evolved products. rigaku.com This provides detailed insight into the thermal stability and decomposition mechanism of this compound. The resulting data would show specific temperatures or temperature ranges where decomposition occurs and identify the gaseous products associated with each mass loss step. This information is critical for understanding the material's thermal limits and potential degradation pathways. researchgate.net

Table 5: Potential Thermal Decomposition Products of this compound Detectable by EGA-MS This table presents hypothetical fragments that could be observed during thermal decomposition.

m/zIdentity of Evolved Gas/FragmentPotential Origin
17NH₃ (Ammonia)Fragmentation of amino groups
18H₂O (Water)From sample or decomposition
28CO (Carbon Monoxide), N₂Ring fragmentation, atmosphere
30NO (Nitric Oxide)Oxidation of nitrogen
44CO₂ (Carbon Dioxide)Complete oxidation
93C₆H₅NH₂ (Aniline)Cleavage of C-N bond
108C₆H₅OH (Phenol)Cleavage and rearrangement

Electrochemical Techniques for Redox Behavior and Sensing Applications

The electrochemical characteristics of this compound are of significant interest due to the presence of multiple redox-active moieties, namely the primary amino, secondary amino, and electron-donating methoxy groups attached to the aromatic system. These features suggest a rich redox chemistry that can be effectively probed using various electrochemical techniques, and also indicate a strong potential for the development of specialized electrochemical sensors.

Redox Behavior Analysis

The redox behavior of this compound is primarily investigated using cyclic voltammetry (CV), a powerful technique for characterizing the oxidation and reduction processes of a molecule. The core structure, N-phenyl-p-phenylenediamine, is known to undergo two sequential one-electron oxidations. This process involves the formation of a stable cation radical intermediate, followed by a second oxidation to a dication.

The presence of substituents on the phenyl rings significantly influences the redox potentials. In the case of this compound, the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups are expected to lower the oxidation potentials compared to the unsubstituted N-phenyl-p-phenylenediamine. This is because these groups increase the electron density on the aromatic rings, making the removal of an electron easier. Studies on N,N,N',N'-tetraaryl-p-phenylenediamine derivatives have demonstrated that electron-donating substituents lead to a negative shift in both the first and second half-wave oxidation potentials, a trend that is anticipated to hold for this compound ntu.edu.tw.

The expected oxidation mechanism for this compound is a two-step process, as illustrated in the following general reaction scheme for substituted p-phenylenediamines:

First Oxidation: The initial step is the reversible one-electron oxidation of the neutral molecule (PPD) to form a cation radical (PPD•⁺).

Second Oxidation: This is followed by a second reversible one-electron oxidation of the cation radical to form a dication (PPD²⁺).

The stability of the resulting cation radical and dication is a crucial aspect of the redox behavior and is influenced by the molecular structure and the solvent medium ntu.edu.tw. The electrochemical oxidation of p-phenylenediamine derivatives can sometimes be followed by chemical reactions, such as dimerization or hydrolysis of the resulting quinone-diimine species uco.es.

A hypothetical cyclic voltammogram for this compound would likely exhibit two distinct redox couples. The precise potentials of these couples would need to be determined experimentally, but based on analogous compounds, the first oxidation potential is expected to be relatively low.

Table 1: Predicted Electrochemical Parameters for this compound Based on Analogous Compounds
ParameterPredicted Value/BehaviorBasis for Prediction
First Half-Wave Potential (E₁/₂)Lower than unsubstituted N-phenyl-p-phenylenediamineEffect of electron-donating -NH₂ and -OCH₃ groups ntu.edu.tw
Second Half-Wave Potential (E₁/₂)Lower than unsubstituted N-phenyl-p-phenylenediamineEffect of electron-donating -NH₂ and -OCH₃ groups ntu.edu.tw
Redox ProcessTwo sequential one-electron oxidationsGeneral behavior of p-phenylenediamine derivatives ntu.edu.twuco.es
Intermediate SpeciesStable cation radicalObserved for similar N,N,N',N'-tetraaryl-p-phenylenediamines ntu.edu.tw

Sensing Applications

The unique electrochemical properties of this compound make it a promising candidate for the development of electrochemical sensors. The underlying principle of such sensors would likely involve the modulation of the compound's redox behavior upon interaction with a target analyte.

One potential application is in the detection of species that can interact with the amino groups or influence the electron transfer process. For instance, N,N'-diphenyl-p-phenylenediamine (DPPD) has been successfully utilized in the fabrication of a reagentless, renewable sensor for hydrogen sulfide researchgate.net. This sensor operates on the principle that the interaction of hydrogen sulfide with the DPPD film on the electrode surface alters the electrochemical response.

Given the structural similarities, a sensor based on this compound could be developed for various analytes. The presence of the primary amino group and the methoxy group could offer specific binding sites, enhancing the selectivity of the sensor. Potential target analytes could include metal ions, certain organic molecules, or even biological species.

The construction of such a sensor would typically involve immobilizing this compound onto an electrode surface. This could be achieved through various methods, such as electropolymerization, drop-casting, or incorporation into a composite material. The analytical signal could be a change in the peak current, a shift in the peak potential, or the appearance of a new redox peak upon exposure to the analyte.

Table 2: Potential Sensing Applications of this compound
Potential AnalyteSensing PrincipleKey Structural Feature
Heavy Metal IonsComplexation with amino groups leading to changes in redox potentials.Primary and secondary amino groups.
Hydrogen SulfideInteraction with the p-phenylenediamine core, similar to DPPD-based sensors researchgate.net.N-phenyl-p-phenylenediamine backbone.
pHProtonation/deprotonation of amino groups affecting the redox behavior.Amino groups.
Small Organic MoleculesSpecific binding interactions (e.g., hydrogen bonding) altering the electrochemical signal.Amino and methoxy groups.

Further research, including detailed experimental studies using cyclic voltammetry and other electrochemical techniques, is necessary to fully elucidate the redox behavior of this compound and to explore its full potential in the development of novel electrochemical sensors.

Due to a lack of publicly available scientific literature detailing theoretical and computational studies specifically on the chemical compound “this compound,” this article cannot be generated at this time. Extensive searches for quantum chemical calculations, including Density Functional Theory (DFT), Ab Initio methods, and Time-Dependent DFT (TD-DFT) analyses, as well as computational predictions of spectroscopic properties (NMR, IR, Raman) for this particular molecule, did not yield any specific research findings.

The requested outline requires in-depth data from such studies, including geometry optimization, vibrational frequencies, reaction energies, molecular properties, and spectroscopic transitions. Without dedicated research on "this compound," it is not possible to provide the scientifically accurate and detailed content required for each specified section and subsection.

General computational methodologies exist for analyzing compounds of this nature, but applying them without specific published data on "this compound" would fall outside the scope of providing factual, source-based information.

Theoretical and Computational Studies of 3 Amino 4 Phenylaminoanisole

Computational Prediction and Simulation of Spectroscopic Properties

UV-Vis Absorption and Fluorescence Spectral Modeling

Theoretical modeling of the UV-Vis absorption and fluorescence spectra would be crucial in understanding the electronic transitions of 3-Amino-4-phenylaminoanisole. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) could predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions. Such studies would elucidate the influence of the amino and phenylamino (B1219803) substituents on the electronic properties of the anisole (B1667542) core.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations would offer a dynamic perspective on the conformational landscape of this compound. By simulating the molecule's movement over time, researchers could identify its most stable conformations and the energy barriers between them. Furthermore, MD simulations could be employed to study its interactions with solvents or biological macromolecules, providing insights into its solubility, transport properties, and potential biological activity.

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for investigating the reactivity of a molecule and the mechanisms of its reactions.

Identification and Characterization of Transition States

For any proposed reaction involving this compound, computational chemistry could be used to locate and characterize the transition state structures. This would involve calculating the geometry and energy of the transition state, which is essential for understanding the reaction's kinetics.

Construction of Potential Energy Surfaces and Reaction Pathways

By mapping the potential energy surface, researchers could delineate the most favorable reaction pathways. This would provide a detailed, step-by-step understanding of the reaction mechanism, including the identification of any intermediates and the calculation of activation energies.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Read-Across Structure–Property Relationship (q-RASPR) Studies

QSPR and q-RASPR models are powerful tools for predicting the properties of chemical compounds based on their molecular structure.

Development of Predictive Models for Chemical Properties and Reactivity

Once sufficient experimental data becomes available for a series of related compounds, QSPR and q-RASPR models could be developed to predict various properties of this compound, such as its boiling point, solubility, and toxicity. These predictive models would be invaluable for accelerating the design and screening of new molecules with desired characteristics.

Correlation of Computational Descriptors with Experimental Observations

Computational studies on molecules structurally related to this compound, such as substituted anilines, anisoles, and aminopyridines, have successfully demonstrated a strong correlation between calculated quantum chemical descriptors and experimentally observed properties. researchgate.netresearchgate.netacs.org These studies form a predictive framework for understanding the physicochemical characteristics of the target compound.

Quantum Chemical Descriptors: DFT and other ab initio methods are employed to calculate a variety of electronic and structural parameters. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is particularly important, as a smaller gap suggests higher chemical reactivity and lower excitation energy. acs.org Other relevant descriptors that correlate with a molecule's stability and reactivity include hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netacs.org

Correlation with Spectroscopic Data: One of the most direct correlations is between computed and experimental spectroscopic data. For aniline (B41778) and its derivatives, calculated vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) have shown excellent agreement with experimental findings. researchgate.net This correlation is crucial for confirming the molecular structure and understanding the vibrational modes and electronic behavior of the compound. For instance, studies on N-(methoxysalicylidene) anilines, which share features with this compound, show that calculated spectra are comparable to experimental ones, aiding in structural identification.

Correlation with Reactivity and Lipophilicity: Computational descriptors also correlate with macroscopic properties like chemical reactivity and lipophilicity. For a series of aniline derivatives, a clear relationship was observed between the molecular structure (including substituent positions) and experimentally determined lipophilicity parameters (logP). nih.gov While computational algorithms for logP can sometimes be less sensitive to minor structural differences, they provide valuable initial estimates. nih.gov The electrostatic potential maps generated by these calculations can reveal electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack and influencing intermolecular interactions. mdpi.com

Table 1: Key Computational Descriptors and Their Experimental Correlations for Analogous Structures

Computational DescriptorDefinitionCorrelated Experimental ObservationReference Example
HOMO-LUMO Gap (ΔE) Energy difference between the highest occupied and lowest unoccupied molecular orbitals.Chemical reactivity, kinetic stability, UV-Vis absorption wavelength. A smaller gap often implies higher reactivity.Homopolymers of anisole-substituted methacrylates with a narrower gap show enhanced charge-transport potential. acs.org
Dipole Moment (μ) A measure of the net molecular polarity.Solubility in polar solvents, intermolecular interaction strength.Calculated for aniline and its derivatives to understand polarity. nist.gov
Hardness (η) & Softness (S) Resistance to deformation or change in electron distribution. Softness is the reciprocal of hardness.Molecular stability and polarizability. Hard molecules are less reactive.Analyzed for 3-amino-4-(Boc-amino)pyridine to assess stability. researchgate.net
Vibrational Frequencies Calculated frequencies of molecular vibrations.FT-IR and Raman spectra peak positions.Strong correlation found for 4,5-dimethyl-2-nitro aniline. researchgate.net
Calculated logP The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.Experimentally determined lipophilicity, influencing pharmacokinetic properties (ADME).Studied in aniline derivatives containing a 1,2,3-triazole system. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Exploring Enzyme Mechanisms with Anisole Analogs: Anisole and its derivatives are known substrates for cytochrome P450 (CYP) enzymes, a critical family of proteins involved in metabolism. nih.gov Computational studies on para-substituted anisoles have been used to rationalize their oxidative metabolism by CYP450. cardiff.ac.uk By docking this compound into the active site of various CYP isoforms, one could predict its metabolic fate. Such simulations would reveal the binding orientation, proximity to the catalytic heme iron center, and key interactions with active site residues, which could explain potential metabolic pathways like O-demethylation or aromatic hydroxylation. nih.govresearchgate.net

Potential as an Enzyme Inhibitor: The presence of amino and phenylamino groups suggests that the compound could act as an inhibitor for various enzymes by forming specific interactions like hydrogen bonds within the active site. For example, studies on hydroxylated polybrominated diphenyl ethers, which share a substituted ether structure, used molecular docking to characterize interactions with the estrogen receptor. nih.gov Similarly, docking this compound into the active sites of targets like kinases, oxidoreductases, or other enzymes implicated in disease could reveal its potential as a therapeutic agent. The docking results, including binding energy scores and specific amino acid interactions (e.g., hydrogen bonds, van der Waals forces), can be used to rank its potential efficacy and guide the design of more potent analogs. nih.govnih.gov

Analogous Structures and Their Protein Targets: Research on structurally related compounds has identified numerous potential protein targets. For instance, various aminopyridine derivatives have been investigated for their biological activity, and docking studies have been crucial in elucidating their mechanisms. nih.govfrontiersin.org The pyrazolo-pyrimidinone scaffold, another nitrogen-containing heterocyclic system, has been docked against targets like the epidermal growth factor receptor (EGFR) to assess its anticancer potential. nih.gov These examples highlight the power of molecular docking to generate hypotheses about the biological role of novel compounds based on structural analogy.

Table 2: Potential Protein Targets for this compound Based on Analogous Structures

Protein Target FamilyRelevant AnalogPotential Interaction/Mechanism ExploredKey Interactions
Cytochrome P450 (CYPs) Substituted AnisolesPrediction of oxidative metabolism and substrate binding orientation. nih.govHydrophobic interactions, orientation relative to the heme group. researchgate.net
Hormone Receptors (e.g., Estrogen Receptor) Hydroxylated Diphenyl EthersUnderstanding endocrine-disrupting activity. nih.govHydrogen bonds with key residues (e.g., Glu, Gly), van der Waals forces. nih.gov
Kinases (e.g., EGFR) Pyrazolo-pyrimidinonesEvaluation of anticancer potential by inhibiting kinase activity. nih.govHydrogen bonds, hydrophobic interactions within the ATP-binding site.
Potassium Channels 3,4-DiaminopyridineMechanism of action for treating neuromuscular disorders. frontiersin.orgBlockage of the ion channel pore.

Applications in Advanced Chemical Synthesis and Material Science Research Focus

Role of 3-Amino-4-phenylaminoanisole as a Versatile Synthetic Building Block

The reactivity of the two amino groups, influenced by the electronic effects of the methoxy (B1213986) and phenyl substituents, makes this compound a valuable and versatile precursor in organic synthesis. Its utility spans the creation of diverse heterocyclic systems, the scaffolding of complex molecules, and as an intermediate in the synthesis of specialized materials.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The presence of vicinal amino groups in this compound provides an ideal starting point for the synthesis of a wide array of heterocyclic compounds. This structural motif is particularly amenable to condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form various fused heterocyclic systems. For instance, reaction with α-diketones can yield substituted quinoxalines, a class of compounds with known biological activities.

Furthermore, the differential reactivity of the primary amino group and the secondary phenylamino (B1219803) group can be exploited to achieve regioselective synthesis. This allows for the construction of more complex and specifically functionalized heterocyclic frameworks. The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, for example, often proceeds through the formation of hydrazone intermediates followed by cyclization. mdpi.comrsc.orgnih.gov A synthetic strategy could involve the initial reaction of the more nucleophilic primary amino group of this compound to form a hydrazone, which can then be cyclized to the desired heterocycle.

The following table outlines potential heterocyclic systems that could be synthesized from this compound and the corresponding co-reactants.

Heterocyclic SystemCo-reactant ExamplePotential Reaction Type
QuinoxalinesGlyoxal, BiacetylCondensation
BenzimidazolesFormic acid, AldehydesCyclocondensation
1,2,4-TriazolesHydrazinecarboximidamidesCyclization
Pyrazolo[3,4-d]pyrimidines5-amino-pyrazole-4-carbonitrilesCondensation/Cyclization

Scaffold for the Design and Synthesis of Complex Organic Molecules

The substituted anisole (B1667542) core of this compound serves as a robust scaffold for the assembly of more intricate organic molecules. In the context of diversity-oriented synthesis (DOS), this compound can act as a starting block for the generation of libraries of structurally diverse molecules. nih.gov The functional groups present allow for a variety of chemical transformations, enabling the exploration of a broad chemical space.

For instance, the amino groups can be functionalized to introduce different substituents, and the aromatic ring can undergo further electrophilic substitution, guided by the directing effects of the existing groups. This multi-functional handle allows for the systematic modification of the core structure, leading to the synthesis of analogues of natural products or novel chemical entities with potential biological activity. nih.gov The synthesis of 2-aryl-4-quinolones from amino acetophenones, for example, demonstrates how a substituted aromatic amine can be a key building block in constructing complex heterocyclic systems. nih.gov

Intermediate in the Preparation of Energetic Materials (focus on synthesis and characterization)

The synthesis of high-nitrogen content energetic materials is an area of intensive research, with a focus on developing compounds that offer high performance and reduced sensitivity. chemistry-chemists.comresearcher.lifersc.orgmdpi.com Heterocyclic compounds are often favored due to their higher heats of formation, density, and better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com The this compound structure can be considered a precursor to energetic materials through the introduction of explosophoric groups, such as nitro (-NO2) or azido (B1232118) (-N3) functionalities.

The synthesis of such materials would typically involve a multi-step process. The amino groups of this compound can be converted to more energetic functionalities. For example, diazotization of an amino group followed by substitution with an azide (B81097) or nitro group is a common strategy in the synthesis of energetic compounds. chemistry-chemists.comscribd.com

The characterization of these energetic materials is crucial to determine their performance and safety. Key parameters that are typically evaluated are summarized in the table below.

PropertyCharacterization Technique(s)Significance
DensityX-ray Crystallography, Gas PycnometryHigher density often correlates with higher detonation velocity and pressure.
Thermal StabilityDifferential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determines the decomposition temperature and thermal behavior, crucial for safety and handling. mdpi.com
Detonation Velocity & PressureCalculated using software like EXPLO5 based on density and enthalpy of formation.Key performance indicators of an explosive. mdpi.com
Sensitivity to Impact & FrictionBAM Fallhammer, Friction ApparatusMeasures the ease of initiation, a critical safety parameter. researcher.life
Enthalpy of FormationBomb Calorimetry, Computational ChemistryA positive enthalpy of formation contributes to the energy release upon detonation. rsc.org

The synthesis of energetic compounds from precursors like this compound would require careful control of reaction conditions due to the hazardous nature of the intermediates and final products. purdue.edupurdue.eduuni-muenchen.de

Derivatization Strategies for Functional Enhancement and Probe Development

The inherent chemical properties of this compound can be strategically modified through derivatization to enhance its functionality, particularly in the development of analytical probes with improved detection capabilities.

Chemical Derivatization for Improved Analytical Detection and Sensitivity

The primary and secondary amino groups of this compound are ideal sites for chemical derivatization to improve its detection in analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Derivatization can enhance the volatility, thermal stability, or detector response of the analyte.

For instance, acylation of the amino groups can improve their chromatographic behavior and allow for detection by electron capture detectors (ECD) if fluorinated acylating agents are used. More commonly, derivatization with a fluorescent tag can significantly enhance the sensitivity of detection by fluorescence spectroscopy. This is a widely used technique for the analysis of amines in various matrices.

Design of Fluorescent or Chromogenic Probes incorporating the this compound Moiety

The this compound structure possesses the fundamental components of a donor-π-acceptor (D-π-A) system, which is a common design motif for fluorescent and chromogenic probes. rsc.org The electron-donating amino and methoxy groups can be coupled with an electron-withdrawing group through the phenyl ring to create a molecule with intramolecular charge transfer (ICT) characteristics. mdpi.commdpi.com

Upon interaction with a specific analyte, the electronic properties of the probe can be altered, leading to a change in its absorption (color) or emission (fluorescence) properties. researchgate.netresearchgate.netresearchgate.net For example, a probe for a specific metal ion could be designed where the ion coordinates to the amino groups, thereby modulating the ICT process and resulting in a detectable signal.

The development of such probes would involve the strategic incorporation of recognition moieties for the target analyte and fine-tuning of the electronic properties of the this compound core to achieve the desired sensing performance. rsc.org The synthesis of new azo dyes from 4-aminosalicylic acid, for instance, demonstrates how an aromatic amine can be transformed into a chromogenic compound. researchgate.net

Investigation as a Ligand in Metal Coordination Chemistry

The potential of this compound as a ligand in metal coordination chemistry is significant, owing to the presence of multiple donor sites—the amino groups and the methoxy group's oxygen atom. These sites can engage with metal centers to form stable coordination complexes and potentially intricate structures like metal-organic frameworks (MOFs).

Currently, there is a lack of specific published research detailing the synthesis and characterization of coordination complexes or MOFs explicitly using this compound as a ligand. However, the broader class of amino-functionalized organic molecules is widely employed in the construction of such materials. The synthesis of coordination complexes typically involves the reaction of the organic ligand with a metal salt in a suitable solvent, often under solvothermal conditions to promote crystallization.

For this compound, it is conceivable that the two amino groups could act as chelating or bridging ligands, connecting multiple metal centers. The methoxy group could also participate in coordination, depending on the metal ion's nature and the reaction conditions. The characterization of such hypothetical complexes would involve standard techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure, along with spectroscopic methods like FT-IR and UV-Vis to probe the ligand-metal bonding.

The interaction between this compound and a metal center would be dictated by the electronic properties of both the ligand and the metal. The lone pairs of electrons on the nitrogen and oxygen atoms are the primary sites for coordination. The nature of the phenyl and anisole rings can also influence the electronic environment of the donor atoms, thereby modulating the strength and nature of the ligand-metal bond.

These interactions are expected to significantly impact the molecular properties of the resulting complexes. For instance, coordination to a metal ion can alter the photophysical properties of the ligand, potentially leading to new fluorescent or phosphorescent materials. The magnetic properties of the complex will be determined by the choice of the metal ion and the geometry of the coordination sphere. Computational studies, such as Density Functional Theory (DFT), could be employed to model these interactions and predict the resulting electronic and magnetic properties.

Advanced Polymer Chemistry Applications

Direct evidence for the application of this compound in advanced polymer chemistry is not available in the current body of scientific literature. However, its bifunctional nature, possessing two amino groups, suggests its potential as a monomer in polymerization reactions. For instance, it could undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. The presence of the phenylamino and anisole moieties would be expected to impart specific properties to the resulting polymer, such as thermal stability, solubility, and potentially electro-optical characteristics. The rigid aromatic backbone could lead to polymers with high glass transition temperatures and good mechanical strength.

Supramolecular Chemistry Studies of this compound

The supramolecular chemistry of this compound is an area ripe for exploration, with hydrogen bonding and π-stacking interactions expected to play a crucial role in its solid-state organization.

While the crystal structure of this compound itself has not been reported, studies on analogous compounds provide a strong indication of its likely behavior. For example, the related molecule 3-amino-4-anilino-1H-isochromen-1-one has been shown to form cyclic centrosymmetric dimers through pairs of N-H···O hydrogen bonds in its solid-state structure. It is highly probable that this compound would also exhibit extensive hydrogen bonding. The two amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of one-, two-, or three-dimensional networks. The methoxy group's oxygen atom could also participate as a hydrogen bond acceptor. The specific nature of the hydrogen bonding network would have a profound influence on the crystal packing and, consequently, the material's physical properties.

A detailed analysis of these networks would typically be carried out using single-crystal X-ray diffraction. This technique would allow for the precise determination of intermolecular distances and angles, providing definitive evidence of hydrogen bonding interactions.

The interplay between hydrogen bonding and π-stacking would ultimately define the supramolecular architecture of this compound in the solid state. Understanding these non-covalent interactions is key to predicting and controlling the material's properties for potential applications in areas such as crystal engineering and materials science.

Q & A

Basic: What are the common synthetic routes for 3-Amino-4-phenylaminoanisole, and what methodological considerations are critical for yield optimization?

The synthesis typically involves sequential functionalization of an anisole backbone. A representative approach includes:

  • Nitro reduction : Starting with 3-nitro-4-methoxyaniline, catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine. This step requires inert conditions to prevent oxidation .
  • Phenylamination : Coupling the intermediate with a phenylating agent (e.g., bromobenzene via Buchwald-Hartwig amination) using a palladium catalyst. Ligand selection (e.g., Xantphos) and temperature control (80–100°C) are critical for minimizing diarylation byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product. Yield optimization hinges on stoichiometric ratios and catalyst loading .

Basic: How can researchers structurally characterize this compound, and what analytical techniques resolve ambiguities in substituent positioning?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons adjacent to the methoxy group show deshielding (δ 6.8–7.2 ppm). The amine proton may appear as a broad singlet (δ 5.5–6.0 ppm) but can be suppressed via deuteration .
    • ¹³C NMR : Methoxy carbons resonate at δ 55–60 ppm, while quaternary carbons near the amino group appear at δ 120–130 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –NHPh groups).
  • IR Spectroscopy : N–H stretches (3300–3500 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹) validate functional groups .

Basic: What purification strategies are effective for removing common byproducts in this compound synthesis?

  • Byproduct Source : Unreacted phenylating agents or diarylated amines.
  • Strategies :
    • Column Chromatography : Use gradient elution (hexane → ethyl acetate) to separate polar byproducts.
    • Acid-Base Extraction : Leverage the compound’s basicity (pKa ~4.5) by protonating in HCl (aq.), washing organics, and basifying to recover the free amine .
    • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .

Advanced: How can researchers optimize reaction conditions to minimize competing pathways during phenylamination?

  • Competing Pathways : Diaryl amine formation or methoxy group cleavage.
  • Optimization :
    • Catalytic System : Pd₂(dba)₃ with sterically hindered ligands (e.g., DavePhos) suppresses over-arylation.
    • Solvent Selection : Toluene or dioxane enhances regioselectivity vs. polar aprotic solvents.
    • Temperature Gradients : Stepwise heating (60°C → 100°C) reduces side reactions .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in structural validation?

  • Root Causes : Residual solvents, rotamers, or regioisomers (e.g., 2-amino vs. 4-amino substitution).
  • Resolution Methods :
    • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity.
    • HPLC-MS : Detects isomeric impurities (e.g., C18 column, acetonitrile/water mobile phase).
    • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation .

Advanced: What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

  • Degradation Pathways : Oxidation of the amine to nitroso compounds or demethylation of the methoxy group.
  • Stability Data :
    • Light Sensitivity : Store in amber vials at –20°C; UV light accelerates decomposition.
    • Oxidative Stability : Add antioxidants (e.g., BHT) to solutions and purge with argon .
    • pH Sensitivity : Stable in neutral buffers (pH 6–8); acidic conditions protonate the amine, while alkaline media promote hydrolysis .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
  • Spill Management : Neutralize with dilute acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or spectroscopic properties of this compound derivatives?

  • Applications :
    • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
    • Spectroscopic Simulation : Gaussian software with B3LYP/6-31G* basis set models NMR chemical shifts (±2 ppm accuracy) .
    • Solubility Optimization : COSMO-RS simulations correlate logP values with solvent selection .

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